1,3,5-Cyclohexanetriol

Vue d'ensemble

Description

1,3,5-Cyclohexanetriol, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

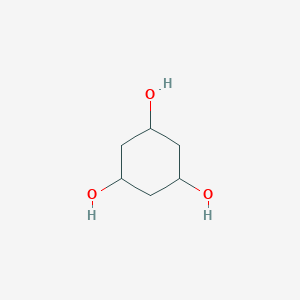

1,3,5-Cyclohexanetriol (C6H12O3) is a polyol characterized by three hydroxyl groups attached to a cyclohexane ring. This compound exhibits a range of biological activities and potential applications across various fields, including pharmaceuticals, food chemistry, and materials science. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

This compound is a colorless crystalline solid with a sweet taste and high solubility in water, ethanol, and methanol. Its molecular weight is 132.16 g/mol, and it has a melting point of approximately 245 °C. The unique arrangement of hydroxyl groups on the cyclohexane ring allows for diverse chemical interactions, including hydrogen bonding, which is pivotal in supramolecular chemistry.

Biological Activities

- Sweetening Agent : this compound has been noted for its potential as a sweetening agent. Its sweet taste makes it suitable for applications in food products where sugar alternatives are desired.

- Drug Solubility Enhancement : Research indicates that this compound can enhance the solubility of certain drugs, thereby improving their bioavailability. This property is particularly valuable in pharmaceutical formulations where solubility is a limiting factor.

- Oligodeoxyribonucleotide Synthesis : The compound has been utilized in the synthesis of oligodeoxyribonucleotides, which are important in molecular biology for applications such as gene synthesis and diagnostics.

- Supramolecular Chemistry : The ability of this compound to form complexes with various metal ions and organic molecules positions it as a significant player in supramolecular chemistry. These interactions can lead to the formation of well-defined structures with unique properties.

Case Studies

- A study demonstrated that this compound could form stable complexes with active pharmaceutical ingredients (APIs), enhancing their solubility and stability in solution. This finding suggests its potential use as an excipient in drug formulations.

- Another research effort focused on the desymmetrization of this compound to produce enantiopure compounds. This process is critical for synthesizing chiral drugs that require specific stereochemistry for biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chemical Synthesis : Traditional organic synthesis routes have been developed to produce this compound efficiently.

- Enzymatic Reactions : Enzymatic desymmetrization has emerged as a powerful strategy to create specific stereoisomers of cyclohexanetriols with desired biological activities .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table highlights key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,2,3-Cyclohexanetriol | C6H12O3 | Different hydroxyl positioning; used similarly |

| Mannitol | C6H14O6 | A sugar alcohol; primarily a sweetener |

| Sorbitol | C6H14O6 | Widely used as a sweetener and humectant |

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3,5-Cyclohexanetriol is a triol with three hydroxyl groups positioned at the 1, 3, and 5 carbon atoms of a cyclohexane ring. Its molecular weight is approximately 132.16 g/mol, and it exists as a mixture of cis and trans isomers. The compound's structural formula can be represented as follows:

- Molecular Formula : C6H12O3

- CAS Number : 2041-15-8

- MDL Number : MFCD00070580

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It has been utilized in the preparation of various chemical compounds, including:

- Boronates : The compound can react with phenylboronic acid to form boronate esters, which are useful in further synthetic applications .

- Pharmaceuticals : It has been employed in the synthesis of vitamin D analogs and other biologically active molecules .

Coordination Chemistry

Recent studies have highlighted the role of this compound in coordination chemistry. It can act as a ligand for metal ions, forming stable complexes that are useful in various applications:

- Metal Ion Removal : Research indicates that this compound can coordinate with metal ions for the removal of contaminants from water. This property has potential implications for environmental remediation strategies .

- Sensing Applications : The compound has been explored for its ability to bind with luminescent metal assemblies for optical sensing applications. This includes detecting pollutants such as bisphenol A (BPA) in water samples .

Biomedical Applications

The compound's hydroxyl groups contribute to its bioactivity and compatibility with biological systems:

- Antioxidant Activity : Studies have shown that derivatives of this compound exhibit significant antioxidant properties. These properties can be harnessed in developing therapeutic agents for oxidative stress-related conditions .

- Drug Delivery Systems : The compound's ability to form complexes with metals may facilitate its use in drug delivery systems where controlled release of therapeutic agents is required.

Case Study 1: Environmental Remediation

A study demonstrated the effectiveness of this compound in forming coordination complexes that facilitate the removal of heavy metals from contaminated water sources. The research involved synthesizing metal-cyclohexanetriol complexes and evaluating their efficiency in binding and precipitating metal ions .

Case Study 2: Optical Sensing

In another investigation focusing on optical sensing technologies, researchers utilized dizinc complexes incorporating this compound to enhance the detection capabilities for environmental pollutants like BPA. The study reported successful binding events leading to significant emission enhancements that could be applied for low-concentration detection methods .

Analyse Des Réactions Chimiques

Carbocyclic Ring Formation

A foundational synthetic route involves mercury(II)-catalyzed carbocyclic ring closure starting from methyl 2-acetamido-2-deoxy-α-D-glucopyranoside. This method yields intermediates like 2L-(2,4,5/3)-4-acetamido-3-benzoyloxy-2-benzyloxy-5-hydroxycyclohexanone , which undergoes stereoselective reduction with NaBH(OAc)₃ to produce hydroxyl-rich derivatives (88% yield) .

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Ring Opening & Closure | Hg(II) catalyst, benzylidene acetal | Cyclohexanone derivative | – |

| 2 | Stereoselective Reduction | NaBH(OAc)₃ in CH₃COOH | 1D-(1,2,4/3,5)-tetrol | 88 |

Tosylation and Benzoylation

Selective protection of hydroxyl groups is critical for synthesizing enantiopure derivatives:

-

Tosylation : Reaction with p-toluenesulfonyl chloride under basic conditions selectively protects the 1- and 3-hydroxyl groups, leaving the 5-hydroxyl free for further functionalization .

-

Benzoylation : Treatment with benzoyl chloride in pyridine introduces benzoate esters, enabling controlled desymmetrization .

| Reaction | Reagents | Position Modified | Application |

|---|---|---|---|

| Tosylation | TsCl, K₂CO₃, acetone | 1,3-OH | Azide displacement precursors |

| Benzoylation | BzCl, pyridine, 0°C | 5-OH | Stabilization for coordination |

Cobalt Complex Formation

1,3,5-Cyclohexanetriol derivatives serve as ligands in cobalt-based electrocatalysts. For example, cis-3,5-diazido-cis-hydroxycyclohexane coordinates with cobalt to form complexes active in nitrile reduction .

| Ligand Structure | Metal Center | Application | Reference |

|---|---|---|---|

| cis-3,5-diazido derivative | Co(II) | Electrocatalytic nitrile reduction |

Azide Displacement and Hydrogenation

Key steps in pharmaceutical intermediate synthesis:

-

Azide Displacement : Mesylation of the 1-hydroxyl group followed by NaN₃ substitution yields 5-azido derivatives .

-

Hydrogenation : Catalytic H₂ reduces azides to amines, producing bioactive intermediates like 1D-(1,3,5/2,4)-4-acetamido-5-amino-1,2,3-cyclohexanetriol .

Stability and Reactivity Considerations

Propriétés

IUPAC Name |

cyclohexane-1,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSKERRNURGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942577 | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2041-15-8 | |

| Record name | 1,3,5-Cyclohexanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phloroglucitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,3,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.